Flunarizine-d8 Dihydrochloride

Catalog No.
S14376772
CAS No.
120702-98-9
M.F
C26H26F2N2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunarizine-d8 Dihydrochloride

CAS Number

120702-98-9

Product Name

Flunarizine-d8 Dihydrochloride

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2

InChI Key

SMANXXCATUTDDT-XSAGKOFCSA-N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Flunarizine-d8 dihydrochloride is a deuterated form of flunarizine, a compound known for its properties as a calcium channel blocker and vasodilator. The molecular formula for flunarizine-d8 dihydrochloride is C26H26F2N2, with a molecular weight of 477.42 g/mol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetics and metabolic studies. Flunarizine-d8 dihydrochloride appears as a white to off-white solid and has a melting point ranging from 188 to 190 °C .

Flunarizine-d8 dihydrochloride primarily acts as a dual sodium and calcium channel blocker, specifically targeting T-type calcium channels. Its mechanism involves blocking sodium currents (I_Na) and calcium currents (I_Ca) in neuronal cells, with IC50 values of approximately 0.94 μM for sodium and 1.77 μM for calcium . The compound can undergo various

Flunarizine-d8 dihydrochloride exhibits several biological activities:

  • Calcium Channel Blocking: It effectively inhibits T-type calcium channels, which are crucial in regulating calcium influx in cells.
  • Neuroprotective Effects: The compound protects against calcium overload-induced damage in endothelial cells and has been shown to have anticonvulsant properties.
  • Antihistamine Activity: It also acts as an H1 antihistamine, contributing to its therapeutic effects in conditions like migraines and vertigo .

The synthesis of flunarizine-d8 dihydrochloride involves several steps:

  • Starting Materials: The process begins with the reaction of di-(p-fluorophenyl)-chloromethane with 1-cinnamylpiperazine in the presence of sodium carbonate and potassium iodide.
  • Refluxing: The mixture is refluxed for an extended period (approximately 21 hours) to facilitate the reaction.
  • Isolation: After cooling, water is added to separate the organic layer, which is then dried and filtered.
  • Purification: The oily residue is dissolved in anhydrous diisopropyl ether, treated with activated charcoal, and filtered. An excess of saturated 2-propanol with gaseous hydrogen chloride is added to precipitate the salt, which is then recrystallized from a mixture of 2-propanol and ethanol .

Flunarizine-d8 dihydrochloride has various applications in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies.
  • Neuroscience Research: It is used to investigate neuronal activity and calcium signaling pathways.
  • Therapeutic Research: The compound is studied for its potential use in treating conditions such as epilepsy, migraines, and peripheral vascular diseases due to its vasodilatory effects .

Research indicates that flunarizine-d8 dihydrochloride interacts significantly with ion channels:

  • It blocks T-type calcium channels effectively, influencing neurotransmitter release.
  • Studies have shown that it can inhibit potassium-induced catecholamine release from chromaffin cells, highlighting its role in modulating neurotransmitter dynamics .

Flunarizine-d8 dihydrochloride shares similarities with several compounds known for their calcium channel blocking properties. Below are some comparable compounds:

Compound NameMolecular FormulaKey Properties
FlunarizineC26H26F2N2Calcium channel blocker; vasodilator
CinnarizineC26H28F2N2Similar structure; used for motion sickness
NimodipineC17H18N2O7SCalcium channel blocker; used for cerebral vasospasm
DiltiazemC22H26N2O4SCalcium channel blocker; used for hypertension

Uniqueness of Flunarizine-d8 Dihydrochloride

Flunarizine-d8 dihydrochloride's uniqueness lies in its deuterated form, which enhances its stability and allows for detailed tracking in metabolic studies compared to non-deuterated analogs. Its specific action on T-type calcium channels also differentiates it from other similar compounds that may target different ion channels or have varied therapeutic applications .

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

412.25661913 g/mol

Monoisotopic Mass

412.25661913 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

Explore Compound Types